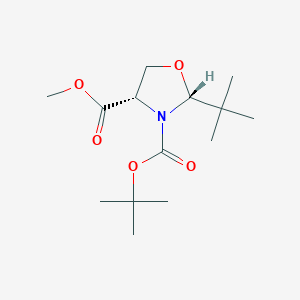

(2R,4S)-3-Tert-Butyl 4-Methyl 2-Tert-Butyloxazolidine-3,4-Dicarboxylate

Vue d'ensemble

Description

(2R,4S)-3-Tert-Butyl 4-Methyl 2-Tert-Butyloxazolidine-3,4-Dicarboxylate is a chiral oxazolidine derivative. This compound is notable for its stereochemistry, which is crucial in various chemical reactions and applications. The presence of tert-butyl groups and the oxazolidine ring structure contribute to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-3-Tert-Butyl 4-Methyl 2-Tert-Butyloxazolidine-3,4-Dicarboxylate typically involves the following steps:

Formation of the Oxazolidine Ring: This can be achieved through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of Tert-Butyl Groups: Tert-butyl groups can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound.

Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(2R,4S)-3-Tert-Butyl 4-Methyl 2-Tert-Butyloxazolidine-3,4-Dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazolidinone derivatives.

Reduction: Reduction reactions can lead to the formation of amino alcohols.

Substitution: Nucleophilic substitution reactions can occur at the tert-butyl groups or the oxazolidine ring.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as alkoxides, amines, or halides.

Major Products

Oxazolidinone Derivatives: Formed through oxidation.

Amino Alcohols: Resulting from reduction reactions.

Substituted Oxazolidines: Produced via nucleophilic substitution.

Applications De Recherche Scientifique

Chemistry

Chiral Catalysts: Used in asymmetric synthesis to produce enantiomerically pure compounds.

Ligands: Employed in coordination chemistry for the formation of metal complexes.

Biology

Enzyme Inhibitors: Potential use as inhibitors of specific enzymes due to their unique structure.

Biomolecular Probes: Utilized in studying biological pathways and interactions.

Medicine

Drug Development: Investigated for potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.

Diagnostic Agents: Used in the development of diagnostic tools and assays.

Industry

Polymer Additives: Incorporated into polymers to enhance their properties.

Agricultural Chemicals: Potential use in the formulation of agrochemicals.

Mécanisme D'action

The mechanism of action of (2R,4S)-3-Tert-Butyl 4-Methyl 2-Tert-Butyloxazolidine-3,4-Dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry allows it to fit into specific active sites, thereby modulating the activity of the target molecule. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2R,4S)-3-Benzyl 4-Methyl 2-Tert-Butyloxazolidine-3,4-Dicarboxylate: Similar structure but with a benzyl group instead of a tert-butyl group.

(2R,4S)-3-Phenyl 4-Methyl 2-Tert-Butyloxazolidine-3,4-Dicarboxylate: Contains a phenyl group in place of the tert-butyl group.

Uniqueness

Steric Hindrance: The presence of tert-butyl groups provides significant steric hindrance, affecting the compound’s reactivity and selectivity.

Chirality: The specific stereochemistry of (2R,4S)-3-Tert-Butyl 4-Methyl 2-Tert-Butyloxazolidine-3,4-Dicarboxylate makes it unique in its interactions with chiral environments.

Activité Biologique

(2R,4S)-3-Tert-Butyl 4-Methyl 2-Tert-Butyloxazolidine-3,4-Dicarboxylate, a compound belonging to the oxazolidine class, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

- Molecular Formula : C14H25NO5

- Molecular Weight : 287.35 g/mol

- CAS Number : 145625-08-7

- Purity : Typically ≥ 95% .

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. For example, studies have demonstrated high efficacy in reducing oxidative stress markers through various assays such as ABTS and FRAP . These findings suggest a protective role against oxidative damage in cellular systems.

Enzyme Inhibition

The compound has shown promising results in inhibiting various enzymes linked to neurodegenerative diseases. In particular, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the pathophysiology of Alzheimer’s disease. The inhibition constants (IC50 values) for related compounds indicate that structural modifications can enhance inhibitory potency .

| Compound | IC50 (AChE) | IC50 (BChE) |

|---|---|---|

| Tacrine | 1.90 µM | 0.084 µM |

| (2R,4S)-Oxazolidine | N/A | N/A |

Neuroprotective Effects

The neuroprotective potential of oxazolidines, including this compound, has been investigated through in vitro models. These studies reveal that the compound can mitigate neuronal cell death induced by reactive oxygen species (ROS), suggesting its utility in neurodegenerative conditions .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme sites and modulate oxidative stress pathways. The docking studies indicate that the compound may bind to both catalytic and peripheral sites on AChE, potentially blocking β-amyloid aggregation associated with Alzheimer's disease .

Case Studies and Research Findings

- Study on Antioxidant Activity : A recent study highlighted the antioxidant capacity of oxazolidine derivatives in mouse brain homogenates. The results showed a significant reduction in lipid peroxidation levels when treated with these compounds .

- Neuroprotective Study : Another research focused on the neuroprotective effects of oxazolidines against oxidative stress revealed that certain derivatives could effectively protect human neuronal cells from ROS-induced damage .

- Enzyme Inhibition Profile : A comparative analysis of various oxazolidine derivatives demonstrated that modifications at specific positions could enhance AChE and BChE inhibitory activities significantly, suggesting a structure-activity relationship that could be exploited for drug development .

Propriétés

IUPAC Name |

3-O-tert-butyl 4-O-methyl (2R,4S)-2-tert-butyl-1,3-oxazolidine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-13(2,3)11-15(12(17)20-14(4,5)6)9(8-19-11)10(16)18-7/h9,11H,8H2,1-7H3/t9-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAZHWGEIRAXKK-GXSJLCMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1N([C@@H](CO1)C(=O)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the diastereoselective methylation of (2R,4S)-3-Tert-Butyl 4-Methyl 2-Tert-Butyloxazolidine-3,4-Dicarboxylate?

A1: The study demonstrated the highly diastereoselective methylation of both (2S,4S)- and (2R,4S)-3-tert-butyl 4-methyl 2-tert- butyloxazolidine-3,4-dicarboxylate. This high diastereoselectivity is crucial in organic synthesis as it allows for the controlled formation of a specific stereoisomer, which is often essential for desired biological activity or other applications.

Q2: How was the structure of the methylated product of this compound confirmed in the study?

A2: The relative and absolute configuration of the methylated products was determined using Nuclear Overhauser Effect Spectroscopy (NOESY) []. This technique provides valuable information about the spatial proximity of atoms within a molecule, helping to elucidate the three-dimensional structure. Furthermore, the assignment was confirmed by obtaining a crystal structure of the (2S,4S)- isomer [], providing definitive evidence for the stereochemistry of the reaction product.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.